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molecular formula C11H10S B1625115 3-Benzylthiophene CAS No. 27921-48-8

3-Benzylthiophene

Cat. No. B1625115
M. Wt: 174.26 g/mol
InChI Key: QNIZTJWJJFGIDS-UHFFFAOYSA-N
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Patent
US05258360

Procedure details

A solution containing P2I4 (3.42 g, 6 mmol) and 3-(1-hydroxybenzyl)thiophene (1.90 g, 10 mmol) in sodium-dried toluene (100 ml) was heated under nitrogen for one hour. The reaction mixture was cooled and then quenched with 10% aqueous sodium sulphite. The mixture was extracted with ether, and the combined organic phases were washed with water and brine then dried. Filtration and evaporation afforded a yellow oil, which on bulb-to-bulb distillation (110° C. at 0.05 mmHg) gave a pale-pink oil. Chromatography with dichloromethane gave 3-benzylthiophene as an oil (1.02 g, 53% yield); 1H nmr:delta 3.84 (2H,s), 7.0-7.2 (8H,m) ppm.
[Compound]
Name
P2I4
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
3-(1-hydroxybenzyl)thiophene
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH2:3][C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.ClCCl>[Na]>[CH2:3]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)[C:2]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |^1:16|

Inputs

Step One
Name
P2I4
Quantity
3.42 g
Type
reactant
Smiles
Name
3-(1-hydroxybenzyl)thiophene
Quantity
1.9 g
Type
reactant
Smiles
OC1(CC2=CSC=C2)CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous sodium sulphite
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the combined organic phases were washed with water and brine
CUSTOM
Type
CUSTOM
Details
then dried
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
afforded a yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
on bulb-to-bulb distillation (110° C. at 0.05 mmHg)
CUSTOM
Type
CUSTOM
Details
gave a pale-pink oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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